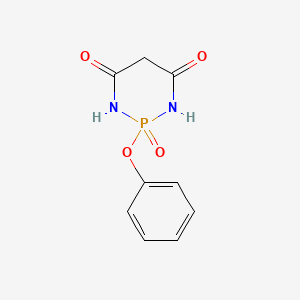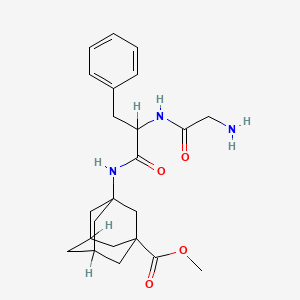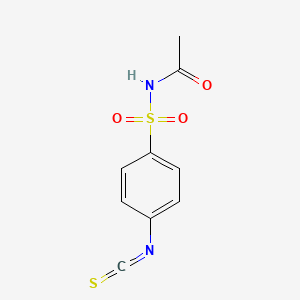
N-(4-isothiocyanatophenyl)sulfonylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 403377 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 403377 typically involves a series of chemical reactions that require precise conditions to ensure the desired product is obtained. Common synthetic routes include:
Condensation Reactions: These reactions often involve the combination of smaller molecules to form a larger, more complex molecule.
Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of the compound, which can affect its reactivity and stability.
Substitution Reactions: These reactions involve the replacement of one functional group with another, which can be used to introduce new properties to the compound.
Industrial Production Methods
Industrial production of NSC 403377 typically involves large-scale chemical reactors where the reaction conditions can be carefully controlled. This ensures high yield and purity of the final product. Common methods include:
Batch Reactors: These are used for smaller-scale production and allow for precise control over reaction conditions.
Continuous Flow Reactors: These are used for larger-scale production and offer the advantage of continuous operation, which can increase efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
NSC 403377 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can result in the formation of new functional groups.
Reduction: This reaction involves the gain of electrons and can be used to modify the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can introduce new properties to the compound.
Common Reagents and Conditions
Common reagents used in the reactions of NSC 403377 include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting Agents: Such as halogens or alkyl groups.
Major Products Formed
The major products formed from the reactions of NSC 403377 depend on the specific reaction conditions and reagents used. Common products include:
Oxidized Derivatives: These can have different functional groups that enhance the reactivity of the compound.
Reduced Derivatives: These can have different oxidation states that affect the stability and reactivity of the compound.
Substituted Derivatives: These can have new functional groups that introduce new properties to the compound.
Scientific Research Applications
NSC 403377 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study its reactivity and stability.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is being investigated for its potential use in the treatment of various diseases due to its unique properties.
Industry: It is used in industrial processes to improve the efficiency and yield of chemical reactions.
Mechanism of Action
The mechanism of action of NSC 403377 involves its interaction with specific molecular targets and pathways. This compound can:
Bind to Enzymes: Inhibiting their activity and affecting cellular processes.
Interact with Receptors: Modulating their activity and affecting signal transduction pathways.
Affect Gene Expression: Modifying the expression of specific genes and affecting cellular functions.
Comparison with Similar Compounds
NSC 403377 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
NSC 403376: This compound has similar properties but differs in its reactivity and stability.
NSC 403378: This compound has different functional groups that affect its reactivity and stability.
NSC 403379: This compound has different molecular targets and pathways, which affect its mechanism of action.
NSC 403377 stands out due to its unique combination of stability, reactivity, and potential applications in various scientific fields. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for further research and development.
Properties
CAS No. |
7464-19-9 |
|---|---|
Molecular Formula |
C9H8N2O3S2 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
N-(4-isothiocyanatophenyl)sulfonylacetamide |
InChI |
InChI=1S/C9H8N2O3S2/c1-7(12)11-16(13,14)9-4-2-8(3-5-9)10-6-15/h2-5H,1H3,(H,11,12) |
InChI Key |
NTJKNPVCRHHCTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


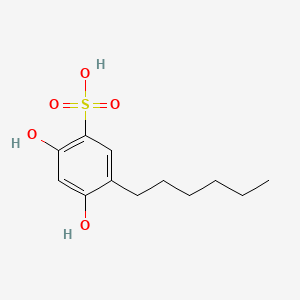
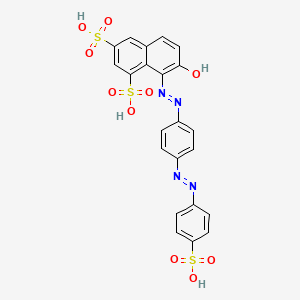
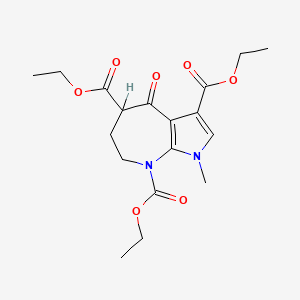
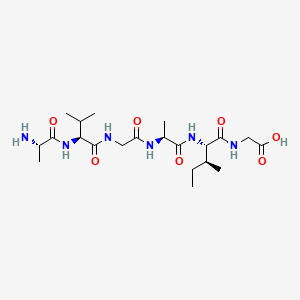
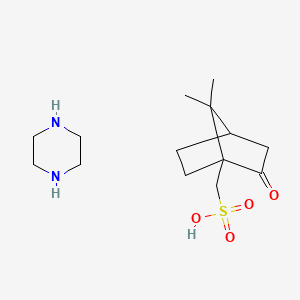
![2-[(Ethenyloxy)carbonyl]benzoic acid](/img/structure/B12792098.png)
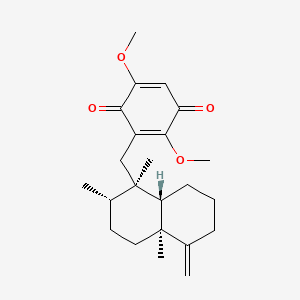
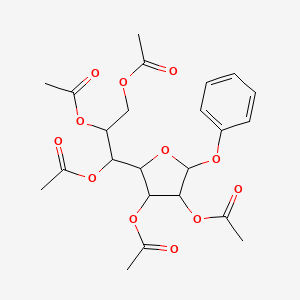
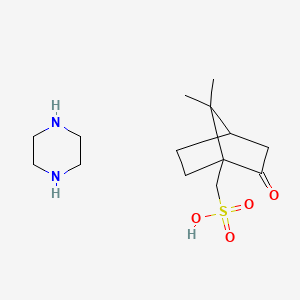
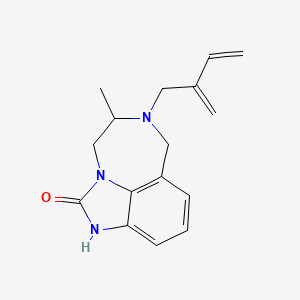
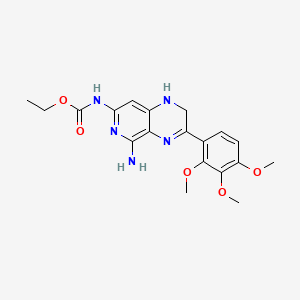
![N-[2-[(2-Cyanoethyl)amino]ethyl]-N-[2-(stearoylamino)ethyl]stearamide](/img/structure/B12792134.png)
